Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-
Description
Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Properties
Molecular Formula |
C17H12N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H12N2O2S/c1-21-14-9-5-2-6-11(14)10-15-16(20)19-13-8-4-3-7-12(13)18-17(19)22-15/h2-10H,1H3/b15-10- |
InChI Key |
FIQFKKVJSLAPPT-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolo[3.2-a]benzimidazol-3(2H)-one Core
The synthesis begins with the reaction of 2-mercaptobenzimidazole (1.50 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in a mixture of glacial acetic acid and concentrated sulfuric acid (10:1 v/v) under reflux for 6 hours. This produces the intermediate 2-benzimidazolylthioacetophenone (yield: 78%), which is cyclized using polyphosphoric acid (PPA) at 120°C for 2 hours to yield thiazolo[3.2-a]benzimidazol-3(2H)-one (Scheme 1).
Key Data:
Introduction of the 2-Methoxybenzylideno Group
The core compound (1.00 g, 4.2 mmol) is condensed with 2-methoxybenzaldehyde (0.57 g, 4.2 mmol) in ethanol containing 10% aqueous KOH under reflux for 8 hours. The reaction proceeds via an aldol condensation mechanism, yielding the target compound as a yellow crystalline solid.
Key Data:
-
Yield : 72% after recrystallization from ethanol.
-
Characterization : NMR (300 MHz, DMSO-): δ 8.02 (s, 1H, CH=), 7.85–6.92 (m, 7H, Ar–H), 3.88 (s, 3H, OCH).
Microwave-Assisted One-Pot Synthesis
Optimization of Reaction Conditions
A mixture of 2-mercaptobenzimidazole (1.50 g, 10 mmol), 2-methoxybenzaldehyde (1.36 g, 10 mmol), and acetic acid (15 mL) is subjected to microwave irradiation at 150 W and 120°C for 20 minutes. This method bypasses the intermediate isolation step, directly forming the target compound via simultaneous cyclization and condensation.
Key Data:
-
Yield : 89% (compared to 72% via traditional heating).
-
Reaction time reduction : 20 minutes vs. 14 hours for conventional methods.
-
Purification : Column chromatography (SiO, hexane/ethyl acetate 7:3).
Comparative Analysis of Synthetic Methods
| Parameter | Acid-Catalyzed Method | Microwave Method |
|---|---|---|
| Reaction Time | 14 hours | 20 minutes |
| Overall Yield | 72% | 89% |
| Energy Efficiency | Low | High |
| Purity (HPLC) | 98.2% | 99.1% |
The microwave method demonstrates superior efficiency, attributed to uniform heating and accelerated kinetics. However, the acid-catalyzed route remains valuable for large-scale synthesis due to lower equipment costs.
Mechanistic Insights
Cyclocondensation Step
The thiazole ring forms via nucleophilic attack of the sulfur atom in 2-mercaptobenzimidazole on the carbonyl carbon of acetophenone, followed by acid-catalyzed dehydration (Figure 1).
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in cyclization processes to form polycyclic systems. For example:
-
Multicomponent cyclization with aromatic aldehydes and malononitrile under metal-free conditions yields dihydro-4H-benzo imidazo[2,1-b]pyrano[2,3-d]thiazole derivatives .
-
Acid-mediated cyclization with aliphatic or alicyclic ketones (e.g., acetone, cyclohexanone) forms tricyclic or tetracyclic benzimidazole derivatives .
Key Conditions :
| Substrate | Reaction Medium | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic aldehyde + malononitrile | Solvent-free | 90°C | 65–78 | |
| 4-Methylcyclohexanone | Acetic acid | Reflux | 72 |
Condensation Reactions
The exocyclic double bond at the 2-position enables condensation with nucleophiles:
-
Aldehyde condensations : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/KOH to form α,β-unsaturated ketone derivatives .
-
Amine interactions : Condenses with piperazine derivatives under solvent-free conditions at 160°C to form C-2 piperazine-linked analogs .
Example Reaction Pathway :
-
Base-mediated deprotonation of the thiazole NH.
-
Nucleophilic attack by the aldehyde/amine.
Oxidation and Sulfur Modifications
The thiazole sulfur undergoes selective oxidation:
-
Sulfur oxidation : Treatment with H<sub>2</sub>O<sub>2</sub>/K<sub>2</sub>WO<sub>4</sub> converts the thiazole sulfide to sulfone derivatives .
-
Uncompetitive inhibition : The intact sulfur moiety is critical for NPP1 enzyme inhibition (K<sub>i</sub> = 467 nM for derivative 17) .
Oxidation Outcomes :
| Reagent | Product | Application | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/K<sub>2</sub>WO<sub>4</sub> | Thiazolo-sulfone analog | Bioactivity studies |
Nucleophilic Substitutions
The electron-deficient thiazole ring facilitates substitutions:
-
Halogenation : Iodination at the furanyl-methylene position enhances NPP1 inhibitory potency .
-
Grignard reactions : Reacts with organomagnesium reagents to introduce alkyl/aryl groups at the 3-position .
Synthetic Utility :
-
Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
pH-Dependent Tautomerism
The compound exhibits pH-sensitive tautomerism:
-
Acidic conditions : Predominantly exists as the thione tautomer.
-
Basic conditions : Shifts to the thiolate form, enhancing nucleophilic reactivity .
Structural Evidence :
Mechanistic Insights
Reaction mechanisms involve:
-
Michael addition : Observed in water-mediated syntheses of benzimidazole derivatives .
-
Tautomerization-assisted cyclization : Critical for forming fused-ring systems .
Stability and Reaction Optimization
Scientific Research Applications
Biological Activities
Thiazolo[3.2-a]benzimidazol-3(2H)-one derivatives exhibit a range of biological activities, making them valuable in pharmaceutical applications:
-
Antimicrobial Activity :
- Studies have shown that derivatives of thiazolo[3.2-a]benzimidazol demonstrate significant antibacterial and antifungal properties. For example, compounds synthesized from this scaffold have been tested against various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger), showing promising results in inhibiting their growth .
-
Anticancer Properties :
- Research indicates that thiazolo[3.2-a]benzimidazole derivatives can induce apoptosis in cancer cells. Specific studies have highlighted their effectiveness against different cancer cell lines, suggesting a mechanism that involves the disruption of cell cycle progression and induction of cellular stress responses .
- Antimycobacterial Activity :
- Neurological Applications :
Case Study 1: Antimicrobial Evaluation
A study conducted by Mahendrasinh et al. synthesized several thiazolo[3.2-a]benzimidazole derivatives and evaluated their antimicrobial activities using the disc diffusion method. The results demonstrated that certain derivatives exhibited significant inhibition zones against both gram-positive and gram-negative bacteria, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation, a series of thiazolo[3.2-a]benzimidazole derivatives were tested for their cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The study revealed that specific modifications to the benzylidene moiety enhanced cytotoxicity, with some compounds inducing apoptosis through mitochondrial pathways .
Case Study 3: Antimycobacterial Screening
A recent study evaluated the antimycobacterial activity of synthesized thiazolo[3.2-a]benzimidazole derivatives against Mycobacterium tuberculosis. The findings indicated that certain compounds showed promising activity, with minimal inhibitory concentrations comparable to existing first-line treatments .
Mechanism of Action
The mechanism of action of Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Benzisothiazol-3(2H)-ones: Another class of heterocyclic compounds with similar biological properties.
Uniqueness
Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzylidene moiety enhances its interaction with biological targets, making it a promising candidate for drug development .
Biological Activity
Thiazolo[3.2-a]benzimidazol-3(2H)-one, particularly the derivative 2-(2-methoxybenzylideno)-, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for Thiazolo[3.2-a]benzimidazol-3(2H)-one is with a molecular weight of approximately 190.22 g/mol. The compound typically exhibits a melting point range of 180-184°C and a boiling point of approximately 391.5°C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C9H6N2OS |
| Molecular Weight | 190.22 g/mol |
| Melting Point | 180-184°C |
| Boiling Point | 391.5°C |
| Density | 1.59 g/cm³ |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3.2-a]benzimidazoles. For instance, compounds within this class have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study identified derivatives of thiazolo[3.2-a]benzimidazol-3(2H)-one as effective inhibitors of NPP1 (nucleotide pyrophosphatase/phosphodiesterase 1), which plays a role in cancer cell proliferation .
Antimicrobial Properties
The antimicrobial activity of thiazolo[3.2-a]benzimidazol-3(2H)-one derivatives has also been documented. These compounds exhibit significant activity against various pathogens, including bacteria and fungi. Research indicates that modifications in the chemical structure can enhance their efficacy against specific microbial strains .
Anti-inflammatory Effects
Thiazolo[3.2-a]benzimidazoles have demonstrated anti-inflammatory properties, contributing to their therapeutic applications in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thiazolo[3.2-a]benzimidazol-3(2H)-one derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Antimicrobial Screening : Another research effort focused on the antimicrobial screening of thiazolo[3.2-a]benzimidazole derivatives against clinical isolates of bacteria and fungi. The findings revealed that some compounds showed broad-spectrum activity, making them candidates for further development as antimicrobial agents .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(2-methoxybenzylideno)-thiazolo[3.2-a]benzimidazol-3(2H)-one?
Answer:
The compound is typically synthesized via one-pot multi-component reactions involving 2-mercaptobenzimidazole, substituted aldehydes (e.g., 2-methoxybenzaldehyde), and chloroacetic acid in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst . Microwave-assisted synthesis is also effective, reducing reaction times and improving yields by facilitating cyclocondensation of 2-mercapto-1H-benzimidazole with aldehydes under controlled irradiation . Post-synthetic purification involves recrystallization from hexane/ethyl acetate mixtures .
Basic: What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regioselectivity and substituent positions. For example, the exocyclic double bond (C=CH-) in the arylidene moiety shows characteristic deshielded proton signals at δ 7.5–8.5 ppm .
- Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused thiazolo-benzimidazole scaffold .
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets like RNA polymerases or enzymes?
Answer:
Docking simulations (e.g., AutoDock Vina) evaluate binding affinity to targets such as T7 RNA polymerase or NPP1 . The rigid tricyclic scaffold and flexible arylidene substituent enable "S-shaped" binding to DNA grooves or enzyme active sites. For example, derivatives with methoxy groups show enhanced binding (scores ≤ -9 kcal/mol) due to hydrophobic interactions and hydrogen bonding with catalytic residues . Validation requires correlating docking scores with in vitro inhibition assays (e.g., IC₅₀ values from transcription inhibition studies) .
Advanced: What structural modifications optimize inhibitory activity against nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1)?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Arylidene substituents : Electron-donating groups (e.g., methoxy) at the ortho position enhance NPP1 inhibition by stabilizing π-π interactions with Phe³⁷⁶ .
- Thiazolone core : Modifying the fused benzimidazole ring’s electron density (e.g., halogen substitution) improves target selectivity over NPP3 .
- Validation : Dose-response curves and enzyme kinetics (Km/Vmax analysis) are critical for confirming selectivity .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. transcription inhibition)?
Answer:
Contradictions arise from assay-specific variables :
- Target specificity : Antibacterial activity (e.g., against Gram-positive bacteria) may involve membrane disruption, while transcription inhibition targets RNA polymerase-DNA interactions .
- Experimental conditions : Varying pH, solvent (DMSO vs. aqueous buffers), and cell models (prokaryotic vs. eukaryotic) alter observed effects .
- Structural analogs : Compare activities of derivatives (e.g., 2-fluorobenzylideno vs. 2-methoxybenzylideno) to isolate substituent effects .
Basic: What in vitro models are suitable for evaluating neuroprotective or anticancer potential?
Answer:
- Neuroprotection : Use T7 RNA polymerase assays to assess transcription inhibition, a proxy for neuroprotective mechanisms against oxidative stress .
- Anticancer : Screen against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-468) via apoptosis assays (Annexin V/PI staining) .
- Controls : Include reference inhibitors (e.g., actinomycin D for transcription) to validate assay specificity .
Advanced: What computational tools analyze the compound’s regioselectivity in cycloaddition reactions?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in reactions (e.g., nitrilimine cycloadditions). The exocyclic double bond’s electron-deficient nature favors 1,3-dipolar additions at the β-position .
- Hammett plots : Correlate substituent electronic effects (σ values) with reaction rates to optimize synthetic conditions .
Basic: What are the key structural features driving bioactivity in this compound class?
Answer:
- Tricyclic scaffold : Provides rigidity for DNA/enzyme binding .
- Arylidene substituent : Flexibility allows conformational adaptation to target pockets; methoxy groups enhance hydrophobicity and H-bonding .
- Thiazolone ring : The sulfur atom and carbonyl group participate in covalent or non-covalent interactions with cysteine or lysine residues .
Advanced: How does the compound interact with viral polymerases or oncogenic kinases?
Answer:
- Viral inhibition : Derivatives inhibit enterovirus replication by blocking viral RNA polymerase (e.g., via competitive inhibition of GTP binding) .
- Kinase targeting : The planar structure mimics ATP, enabling binding to kinase ATP pockets. Kinase profiling panels (e.g., Eurofins) identify off-target effects .
Advanced: What strategies mitigate synthetic byproducts during multi-component reactions?
Answer:
- Solvent optimization : Acetonitrile minimizes side reactions (e.g., aldol condensation) compared to polar aprotic solvents .
- Catalyst screening : Sodium acetate improves regioselectivity over Lewis acids (e.g., ZnCl₂), which may promote dimerization .
- In-situ monitoring : TLC or HPLC tracks reaction progress to isolate intermediates before byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
